molecular formula C13H14O3 B12540583 5-(3-Hydroxy-3-methylbut-1-yn-1-yl)-2-methoxybenzaldehyde CAS No. 142706-51-2

5-(3-Hydroxy-3-methylbut-1-yn-1-yl)-2-methoxybenzaldehyde

Cat. No.: B12540583
CAS No.: 142706-51-2
M. Wt: 218.25 g/mol
InChI Key: QESXRKBNESBUAY-UHFFFAOYSA-N
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Description

5-(3-Hydroxy-3-methylbut-1-yn-1-yl)-2-methoxybenzaldehyde is an organic compound with a unique structure that includes a hydroxy group, a methylbutynyl group, and a methoxybenzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Hydroxy-3-methylbut-1-yn-1-yl)-2-methoxybenzaldehyde typically involves the reaction of 2-methoxybenzaldehyde with 3-hydroxy-3-methylbut-1-yne under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

5-(3-Hydroxy-3-methylbut-1-yn-1-yl)-2-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(3-Hydroxy-3-methylbut-1-yn-1-yl)-2-methoxybenzaldehyde has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-Hydroxy-3-methylbut-1-yn-1-yl)-2-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The hydroxy and aldehyde groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s unique structure allows it to participate in various chemical reactions, modulating biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Hydroxy-3-methylbut-1-yn-1-yl)-2-methoxybenzaldehyde is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

142706-51-2

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

5-(3-hydroxy-3-methylbut-1-ynyl)-2-methoxybenzaldehyde

InChI

InChI=1S/C13H14O3/c1-13(2,15)7-6-10-4-5-12(16-3)11(8-10)9-14/h4-5,8-9,15H,1-3H3

InChI Key

QESXRKBNESBUAY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#CC1=CC(=C(C=C1)OC)C=O)O

Origin of Product

United States

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